BenchChemオンラインストアへようこそ!

2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide

P2X3 receptor antagonist Benzothiazole Oxazole

This exact CAS 1286714-85-9 is specifically enumerated in Roche's US 7,786,110 B2 patent family as a P2X3/P2X2/3 antagonist. Procuring this precise compound—not a near-neighbor analog—is essential for freedom-to-operate opinions, Markush group verification, and validating patent claims. Its unique 6-chloro-benzothiazole substitution pattern makes it an irreplaceable tool for SAR programs comparing halogen effects on P2X3 potency and selectivity. Deploy it as a chromatographic reference standard or calibrated low-potency control in P2X3 screens. This research-grade material (≥95%) is supplied exclusively for non-human, non-therapeutic use.

Molecular Formula C18H11ClN4O3S
Molecular Weight 398.82
CAS No. 1286714-85-9
Cat. No. B2520303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
CAS1286714-85-9
Molecular FormulaC18H11ClN4O3S
Molecular Weight398.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C18H11ClN4O3S/c19-11-6-7-12-14(8-11)27-18(21-12)23-16(25)13-9-26-17(20-13)22-15(24)10-4-2-1-3-5-10/h1-9H,(H,20,22,24)(H,21,23,25)
InChIKeyNRVVMYFTPIWREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide (CAS 1286714-85-9): Procurement-Ready Technical Baseline


2-Benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide (CAS 1286714-85-9) is a fully synthetic, small-molecule heterocyclic compound (C18H11ClN4O3S, MW 398.82 g/mol) that incorporates a 2-aminobenzothiazole moiety linked via an oxazole-4-carboxamide bridge to a benzamido group. It is formally disclosed as a member of the thiazole- and oxazole-substituted arylamide series claimed in the Roche patent family directed toward P2X3 and P2X2/3 purinergic receptor antagonism [1]. The compound is currently supplied as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic investigational use; no GMP material is available. Its primary known pharmacological annotation is as a putative P2X3 receptor ligand, although no peer-reviewed biological data have been published for this exact structure.

Why In-Class Benzothiazole-Oxazole Carboxamides Cannot Be Freely Substituted for CAS 1286714-85-9


The thiazole/oxazole-substituted arylamide series disclosed in US 7,786,110 B2 encompasses thousands of enumerated compounds, yet P2X3 antagonist potency and subtype selectivity are exquisitely sensitive to the substitution pattern on both the benzothiazole core and the oxazole-carboxamide linker arm [1]. Within this series, subtle changes—such as relocation of the chloro substituent from C-6 to C-5 on the benzothiazole ring or replacement of the benzamido group with a substituted benzamido or heteroaryl carbonyl—can shift the P2X3 IC50 by >10-fold and, in several disclosed examples, alter the P2X3/P2X2/3 selectivity ratio from highly selective to non-selective [1]. Consequently, generic replacement by a near-neighbor analog (e.g., the 5-chloro isomer or the des-chloro congener) cannot be considered scientifically equivalent for procurement decisions without isoform-specific pharmacological proof of functional equivalence.

Quantitative Differentiation Evidence for 2-Benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide (1286714-85-9)


Structural Uniqueness Within the P2X3 Antagonist Patent Scope

The compound 2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide represents a distinct, single-chemical-entity entry within the Markush structure of Formula I in US 7,786,110 B2. Among the thousands of enumerated compounds, the specific combination of (i) a 6-chloro substituent on the benzothiazole ring, (ii) an unsubstituted oxazole-4-carboxamide linker, and (iii) an unsubstituted benzamido terminus is disclosed as a preferred embodiment [1]. No peer-reviewed publication reports the synthesis or biological evaluation of this precise compound independently of the patent family. Consequently, direct head-to-head quantitative comparisons against closest analogs (e.g., 6-fluoro, 6-methyl, 5-chloro, or des-chloro benzothiazole congeners) are absent from the public literature. This evidence item is tagged as Supporting Evidence because quantitative comparator data are not available for this exact structure.

P2X3 receptor antagonist Benzothiazole Oxazole Structure-activity relationship

Class-Level P2X3 Antagonist Potency Inferiority to Benchmark Clinical Candidates

While no IC50 value is reported for CAS 1286714-85-9 itself, the broader Roche arylamide series to which it belongs typically exhibits P2X3 receptor IC50 values in the sub-micromolar to low-micromolar range in FLIPR-based calcium flux assays using recombinant human P2X3 receptors [1]. By class-level inference, this potency range is notably weaker than that of later-generation clinical P2X3 antagonists such as gefapixant (AF-219; IC50 ~30 nM vs. human P2X3) and BLU-5937 (IC50 ~25 nM) [2]. This compound should therefore be regarded as an early-generation probe or a patent reference compound rather than a development candidate. This evidence item is tagged as Class-Level Inference because the potency data are derived from structurally related congeners, not from this exact compound.

P2X3 receptor Antagonist potency Chronic cough Pain

Absence of Publicly Reported P2X2/3 Selectivity Data

A critical differentiator within the P2X3 antagonist field is the degree of selectivity over the heteromeric P2X2/3 receptor, as P2X2/3 blockade is associated with taste-perturbation adverse effects in the clinic. The Roche patent (US 7,786,110 B2) discloses P2X3/P2X2/3 selectivity data for multiple exemplified compounds but does not provide explicit selectivity ratios for the 2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide entity [1]. Thus, no P2X3 vs. P2X2/3 selectivity claim can be made for CAS 1286714-85-9. This contrasts with well-characterized analogs for which selectivity ratios are published. This evidence item is tagged as Supporting Evidence because the absence of selectivity data is itself a differentiating factor for procurement risk assessment.

P2X3 selectivity P2X2/3 receptor Off-target profile

Defensible Application Scenarios for 2-Benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide (1286714-85-9)


Freedom-to-Operate and Patent Landscape Analysis

CAS 1286714-85-9 is a specifically enumerated compound within US 7,786,110 B2 (Roche). Procuring and characterizing this exact structure allows intellectual property analysts and competitive intelligence teams to verify whether the compound falls within the granted claims, assess its Markush position relative to development candidates, and establish prior art for freedom-to-operate opinions [1].

Analytical Reference Standard for Impurity Profiling or Metabolite Identification

Given its well-defined chromatographic properties (MW 398.82; distinct SMILES structure), CAS 1286714-85-9 can serve as a synthetic reference standard for HPLC-MS method development, impurity tracking in bulk benzothiazole-oxazole syntheses, or as a putative metabolite standard when structurally related P2X3 antagonists are studied in vitro [1].

Structure-Activity Relationship (SAR) Exploration of the Benzothiazole C-6 Position

This compound is one of a limited set of disclosed structures bearing a single chloro substituent at C-6 of the benzothiazole ring. In a medicinal chemistry SAR campaign, its procurement enables direct comparison with the 6-H, 6-F, 6-CH3, and 6-CF3 analogs to isolate the electronic and steric contribution of the 6-chloro group to P2X3 receptor binding and functional antagonism [1].

Negative Control or Reference Compound in P2X3 Screening Cascades

As an early-generation, non-optimized P2X3 ligand (class-level potency inferior to clinical benchmarks; see Section 3, Evidence Item 2), this compound can be deployed as a low-potency reference standard or a negative control in primary P2X3 antagonist screening assays, provided that its in-house potency is first calibrated in the relevant assay system.

Quote Request

Request a Quote for 2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.